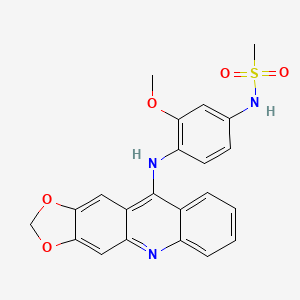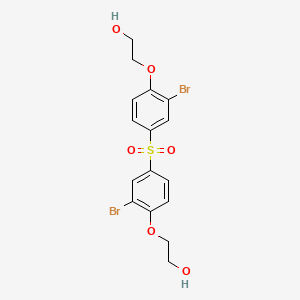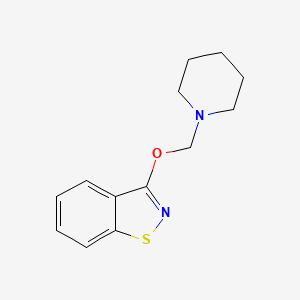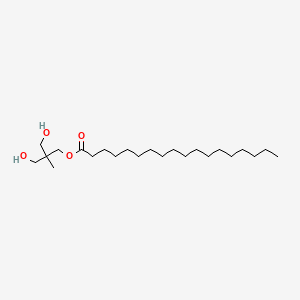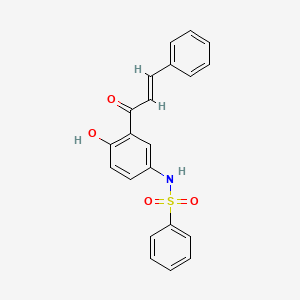![molecular formula C8H12O3 B12672128 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 94277-87-9](/img/structure/B12672128.png)
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic organic compound with the molecular formula C8H12O3. It features a unique bicyclo[2.2.1]heptane structure, which is a seven-membered ring system with two hydroxyl groups at positions 5 and 6, and an aldehyde group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydroxylation: Norbornene undergoes hydroxylation to introduce hydroxyl groups at the 5 and 6 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Acyl chlorides, alkyl halides, pyridine
Major Products Formed
Oxidation: 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Reduction: 5,6-Dihydroxybicyclo[2.2.1]heptane-2-methanol
Substitution: Various esters and ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: Its derivatives can be used to study enzyme mechanisms and other biological processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydroxybicyclo[2.2.1]heptane-5-carbaldehyde
- 5,6-Dihydroxybicyclo[2.2.1]heptane-2-methanol
- 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its rigidity and stability, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
94277-87-9 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5,6-dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c9-3-5-1-4-2-6(5)8(11)7(4)10/h3-8,10-11H,1-2H2 |
Clave InChI |
UKQOUUKJEQXAPP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=O)C(C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


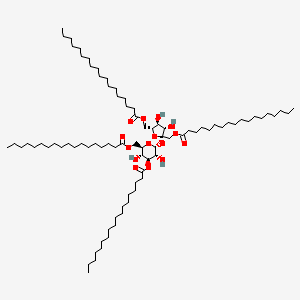

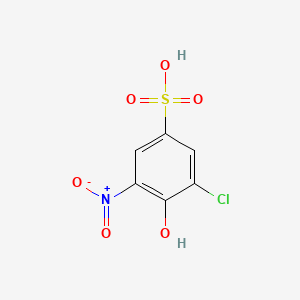


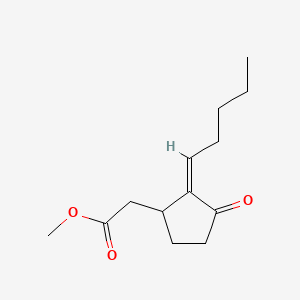
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
